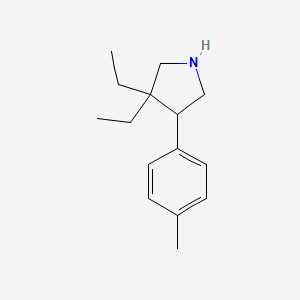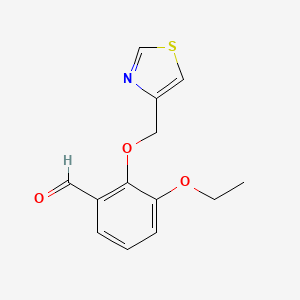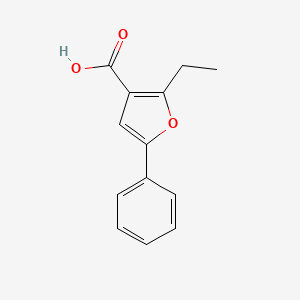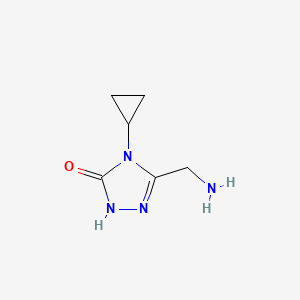
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one is a chemical compound with the molecular formula C6H6ClN5O It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one typically involves the chlorination of 9-methyl-7,9-dihydro-purin-8-one followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the amination step may involve ammonia or an amine derivative under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the same steps as laboratory synthesis but on a larger scale, with additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted purines, which can have different functional groups replacing the chlorine atom, or oxidized/reduced forms of the original compound .
科学的研究の応用
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studies related to nucleic acid analogs and enzyme inhibitors.
作用機序
The mechanism of action of 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one involves its interaction with nucleic acids and enzymes. It can act as an inhibitor of specific enzymes involved in DNA and RNA synthesis, thereby affecting cellular replication and transcription processes. The molecular targets include various polymerases and kinases, which are crucial for cell proliferation .
類似化合物との比較
Similar Compounds
Guanine: 2-Amino-1,7-dihydro-6H-purin-6-one, a naturally occurring purine base found in DNA and RNA.
2-Amino-6-chloropurine: A similar compound with a chlorine atom at the 6-position but without the methyl group at the 9-position.
Uniqueness
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one is unique due to the presence of both the chlorine and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for synthesizing derivatives with potential biological activity .
特性
分子式 |
C6H6ClN5O |
|---|---|
分子量 |
199.60 g/mol |
IUPAC名 |
2-amino-6-chloro-9-methyl-7H-purin-8-one |
InChI |
InChI=1S/C6H6ClN5O/c1-12-4-2(9-6(12)13)3(7)10-5(8)11-4/h1H3,(H,9,13)(H2,8,10,11) |
InChIキー |
BSEZQQIKODHUQS-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=NC(=N2)N)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)


![1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13201189.png)

![tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13201193.png)
